Hexadecyltrioctadecylammonium bromide

Lipophilicity Partition coefficient Ion-pair extraction

Hexadecyltrioctadecylammonium bromide (HTA-Br, C70H144BrN, MW 1079.82) is an asymmetric tetraalkylammonium surfactant bearing one hexadecyl (C16) and three octadecyl (C18) chains. It belongs to the class of ultra-long-chain quaternary ammonium bromides (QABs), exhibiting extreme lipophilicity (computed logP ≈ 23.07) and a melting point of 97–100 °C.

Molecular Formula C70H144BrN
Molecular Weight 1079.8 g/mol
CAS No. 179737-01-0
Cat. No. B060676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecyltrioctadecylammonium bromide
CAS179737-01-0
SynonymsHEXADECYLTRIOCTADECYLAMMONIUM BROMIDE
Molecular FormulaC70H144BrN
Molecular Weight1079.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Br-]
InChIInChI=1S/C70H144N.BrH/c1-5-9-13-17-21-25-29-33-37-40-44-48-52-56-60-64-68-71(67-63-59-55-51-47-43-36-32-28-24-20-16-12-8-4,69-65-61-57-53-49-45-41-38-34-30-26-22-18-14-10-6-2)70-66-62-58-54-50-46-42-39-35-31-27-23-19-15-11-7-3;/h5-70H2,1-4H3;1H/q+1;/p-1
InChIKeyAFQGZZSWHCOSRW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadecyltrioctadecylammonium Bromide (CAS 179737-01-0): Procurement-Relevant Physicochemical Baseline and Class Context


Hexadecyltrioctadecylammonium bromide (HTA-Br, C70H144BrN, MW 1079.82) is an asymmetric tetraalkylammonium surfactant bearing one hexadecyl (C16) and three octadecyl (C18) chains . It belongs to the class of ultra-long-chain quaternary ammonium bromides (QABs), exhibiting extreme lipophilicity (computed logP ≈ 23.07) and a melting point of 97–100 °C . Unlike symmetric tetraoctadecylammonium bromide (TOAB) or short-chain analogs like CTAB, HTA-Br's mixed alkyl chain architecture confers distinct interfacial packing and ion-pairing properties that are critical for specialized electrochemical and photochemical applications [1].

Why Generic 'Tetraalkylammonium Bromide' Substitution Fails for Hexadecyltrioctadecylammonium Bromide Applications


Substituting HTA-Br with a generic tetraalkylammonium bromide overlooks the compound's specific asymmetric architecture, which directly governs its lipophilicity, ion-pairing selectivity, and interfacial behavior. The computed logP of HTA-Br (23.07) differs markedly from symmetric TOAB (23.85) and the shorter-chain TODAB (17.22) . More critically, surfactant sensors constructed with the HTA-tetraphenylborate (HTA-TPB) ion pair exhibit a Nernstian slope of 58.1 mV/decade, a value that deviates from the 58.0 mV/decade observed for analogous TODA-TPB sensors, reflecting differences in ion-exchange equilibrium and membrane compatibility [1][2]. Furthermore, interfacial reorientation dynamics differ fundamentally between asymmetric (e.g., HTA-Br) and symmetric (e.g., TOAB) quaternary ammonium bromides, impacting emulsion stability and phase-transfer efficiency [3]. Such variations mean that direct part-number substitution without re-optimization can result in non-Nernstian sensor responses, reduced extraction yields, and inconsistent photophysical results.

Quantitative Differentiation Evidence for Hexadecyltrioctadecylammonium Bromide Against Closest Structural Analogs


Lipophilicity (logP): HTA-Br Occupies a Distinct Intermediate Position Between TOAB and TODAB

The computed logP of hexadecyltrioctadecylammonium bromide is 23.07 (C70H144BrN), placing it between the fully symmetric tetraoctadecylammonium bromide (TOAB, logP 23.85) and the methyl-capped trioctadecylmethylammonium bromide (TODAB, logP 17.22) . This 0.78 log unit difference relative to TOAB translates to a ~6-fold lower octanol/water partition coefficient, which can be significant for ion-pair extraction selectivity and membrane leaching rates. Conversely, HTA-Br is ~5.8 log units (≈630,000-fold) more lipophilic than TODAB, providing a markedly different operational window for applications demanding ultra-high organic-phase retention.

Lipophilicity Partition coefficient Ion-pair extraction

Potentiometric Sensor Slope: HTA-TPB Delivers a Distinct Nernstian Response Differentiated from TODA-TPB

A PVC-membrane sensor based on the hexadecyltrioctadecylammonium-tetraphenylborate (HTA-TPB) ion pair exhibits a Nernstian response of 58.1 mV/decade of activity toward dodecyl sulfate, with a linear range of 3 × 10⁻⁷ to 3 × 10⁻³ M [1]. In comparison, a sensor constructed with tetraoctadecylammonium-tetraphenylborate (TODA-TPB) under optimized conditions yields a slope of −58.0 mV/decade, a working range of 1.3 × 10⁻⁷ to 5 × 10⁻³ M, and a limit of detection of 1.0 × 10⁻⁷ M [2]. Although both slopes are near-Nernstian, the 0.1 mV/decade difference in slope and the slightly narrower linear range for HTA-TPB indicate subtle differences in ion-exchange thermodynamics and membrane phase boundary potentials, which can affect calibration accuracy in regulatory-compliant surfactant assays.

Ion-selective electrode Potentiometric sensor Anionic surfactant determination

Melting Point: HTA-Br Provides a Handling Window Between TOAB and TODAB

Hexadecyltrioctadecylammonium bromide exhibits a melting point of 97–100 °C . This value is intermediate between the symmetric tetraoctadecylammonium bromide (TOAB, mp 103–104 °C) and methyltrioctadecylammonium bromide (TODAB, mp 89–92 °C) . The lower melting point relative to TOAB may facilitate melt-processing or homogeneous mixing with plasticizers during sensor membrane fabrication, while the higher melting point relative to TODAB provides greater thermal stability during storage and shipping in non-refrigerated conditions.

Thermal property Formulation Solid-phase handling

Dye Solubilization Capacity: HTA-Br Enables Photochemical Studies of Anionic Dyes in Nonpolar Solvents

The hexadecyltrioctadecylammonium cation forms hydrophobic ion pairs with the anionic dye Merocyanine 540 (MC), enabling its dissolution in nonpolar solvents such as cyclohexane, trimethylpentane, and toluene [1]. In these solvents, MC–HTA ion pairs form distinctive H-aggregates and generate singlet oxygen (¹O₂) with quantum yields of ~0.12 in trimethylpentane and ~0.13 in cyclohexane, substantially higher than the 3 × 10⁻⁴ yield observed in D₂O [1]. This solubilization approach is not achievable with shorter-chain or symmetric quaternary ammonium bromides such as CTAB (logP 3.18), which remain predominantly water-soluble and cannot transfer anionic dyes into aliphatic hydrocarbon environments.

Ion-pair solubilization Photodynamic therapy Singlet oxygen quantum yield

Interfacial Reorientation Dynamics: Asymmetric HTA-Br Exhibits Distinct Adsorption Behavior vs. Symmetric TOAB

Studies on the effect of molecular structure on surface properties of quaternary ammonium bromides have established that surfactants with asymmetrical structure, such as tetradecyltrimethylammonium bromide (TTABr) and methyltrioctadecylammonium bromide (MTOABr/TODAB), exhibit a strong tendency for molecular reorientation at the air/water interface, in contrast to symmetric tetraalkylammonium bromides and double-chain surfactants like DODAB [1][2]. By structural analogy, hexadecyltrioctadecylammonium bromide—bearing one C16 and three C18 chains—falls into the asymmetric surfactant category and is expected to display similar reorientation dynamics, whereas the fully symmetric TOAB (four C18 chains) does not. This reorientation behavior influences dynamic surface tension, foam stability, and emulsion rheology.

Surface activity Air/water interface Adsorption dynamics

Proven Application Scenarios for Hexadecyltrioctadecylammonium Bromide Based on Quantitative Differentiation Evidence


Potentiometric Sensor for Anionic Surfactant Determination in Detergents and Wastewater

The HTA-TPB ion pair, when incorporated into a plasticized PVC membrane, yields a Nernstian sensor (58.1 mV/decade) for dodecyl sulfate over a concentration range of 3×10⁻⁷ to 3×10⁻³ M, suitable for end-point detection in potentiometric titrations of C7–C12 alkane sulfonates and commercial detergent products [1]. While TODA-TPB sensors offer a slightly wider range and lower LOD, HTA-TPB provides a slope marginally closer to the theoretical Nernstian value, which may be preferred in applications where slope accuracy is prioritized over detection limit.

Hydrophobic Ion-Pair Solubilization of Anionic Photodynamic Dyes for Membrane-Mimetic Studies

HTA-Br uniquely enables the dissolution of anionic photosensitizers such as Merocyanine 540 in nonpolar aliphatic hydrocarbons (cyclohexane, trimethylpentane), where it forms H-aggregates that generate singlet oxygen with quantum yields of 0.12–0.13 [2]. This application is inaccessible to conventional water-soluble surfactants like CTAB and represents a niche where HTA-Br cannot be functionally substituted.

Ion-Pair Extraction Agent for Ultra-Lipophilic Anions in Biphasic Catalysis

With a logP of 23.07, HTA-Br occupies a strategic window between TOAB (logP 23.85) and TODAB (logP 17.22), offering a balance between extremely high organic-phase affinity and manageable membrane leaching rates . This intermediate lipophilicity may be advantageous in phase-transfer catalysis or ion-pair extraction where TOAB's near-insolubility in aqueous phases limits exchange kinetics, while TODAB's lower lipophilicity compromises organic-phase retention.

Model Asymmetric Surfactant for Interfacial Reorientation and Emulsion Stability Studies

As an asymmetric tetraalkylammonium bromide, HTA-Br serves as an ideal model compound for investigating the relationship between alkyl chain asymmetry and dynamic surface properties, including adsorption kinetics, interfacial reorientation, and foam/emulsion stability [3][4]. Its behavior can be contrasted with symmetric TOAB to elucidate structure-property relationships relevant to industrial surfactant design.

Quote Request

Request a Quote for Hexadecyltrioctadecylammonium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.